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Introduction
Prestin, the motor protein encoded by the SLC26A5 gene, is the driving force behind the

remarkable electromotility of cochlear outer hair cells (OHCs). This rapid, voltage-driven

cellular contraction and elongation is essential for the sensitivity and frequency selectivity of

mammalian hearing. The study of Prestin's function is critical for understanding the

mechanisms of hearing, identifying potential therapeutic targets for hearing loss, and screening

for ototoxic compounds. This document provides detailed application notes and protocols for

the in vitro measurement of Prestin-based electromotility.

Prestin's motor activity is characterized by a unique piezoelectric-like property, converting

electrical energy into mechanical force. This function is intrinsically linked to the movement of

charged residues within the protein in response to changes in transmembrane voltage. This

charge movement can be measured electrically as a nonlinear capacitance (NLC), which

serves as a reliable electrical signature of Prestin's mechanical activity.

Key In Vitro Methodologies
Several in vitro techniques are employed to quantify Prestin's electromotile properties. The

primary methods include:
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Nonlinear Capacitance (NLC) Measurement: A patch-clamp based technique that measures

the voltage-dependent capacitance of the cell membrane. This is the most common method

to assess the function of Prestin.[1][2]

Direct Cellular Motility Assay: Direct visualization and measurement of cell length changes in

response to voltage stimulation.[3][4]

Atomic Force Microscopy (AFM): A high-resolution imaging technique used to visualize

Prestin molecules within the plasma membrane.[5][6]

Protocol 1: Nonlinear Capacitance (NLC)
Measurement in Transfected HEK293 Cells
This protocol describes the measurement of NLC in a heterologous expression system, such

as Human Embryonic Kidney (HEK293) cells, transiently transfected with a Prestin-expressing

plasmid.

Experimental Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4461885/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2898336/
https://www.uclahealth.org/sites/default/files/documents/Prestin_Lieberman.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC2435065/
https://pubmed.ncbi.nlm.nih.gov/18839361/
https://biomech.w3.kanazawa-u.ac.jp/research-ImmuneAFM-en.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Culture & Transfection

Electrophysiology

Data Analysis

HEK293 Cell Culture

Transient Transfection with Prestin Plasmid

Whole-Cell Patch Clamp Configuration

Application of Voltage Protocol

Capacitance Measurement

Fit Capacitance-Voltage Curve to Boltzmann Function

Extract NLC Parameters (Qmax, z, Vh)

Click to download full resolution via product page

Fig 1. Workflow for NLC Measurement.
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HEK293 cells

Prestin expression plasmid (e.g., pcDNA3.1-Prestin-GFP)

Transfection reagent (e.g., Lipofectamine 3000)

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin

Patch-clamp setup (amplifier, micromanipulator, perfusion system)

Borosilicate glass capillaries

External Solution (in mM): 135 NaCl, 4 KCl, 2 MgCl2, 1.5 CaCl2, 5 Na-HEPES, pH 7.4.[7]

Internal (Pipette) Solution (in mM): 140 CsCl, 2 MgCl2, 5 EGTA, 10 Cs-HEPES, pH 7.4.[7]

Procedure
Cell Culture and Transfection:

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-

Streptomycin at 37°C in a 5% CO2 incubator.

24-48 hours before recording, transiently transfect the cells with the Prestin expression

plasmid using a suitable transfection reagent according to the manufacturer's protocol. Co-

transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

Electrophysiological Recording:

Transfer a coverslip with transfected cells to the recording chamber on the microscope

stage and perfuse with the external solution.

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled

with the internal solution.
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Establish a whole-cell patch-clamp configuration on a single, fluorescently-labeled cell.

Apply a voltage protocol to measure membrane capacitance. A common protocol is a two-

sine-wave stimulus (e.g., 800 Hz and 1600 Hz) superimposed on a holding potential that is

stepped from -150 mV to +100 mV in 10 mV increments.

Record the resulting current and use the software of the patch-clamp amplifier (e.g.,

Axopatch 200B) to calculate the membrane capacitance at each holding potential.

Data Analysis:

Plot the measured capacitance as a function of the holding potential.

Fit the capacitance-voltage (C-V) curve to a two-state Boltzmann function to extract the

NLC parameters:

Qmax: The maximum nonlinear charge moved.

z: The elementary charge, representing the steepness of the voltage dependence.

Vh: The voltage at which the capacitance is maximal (the peak of the bell-shaped

curve).[8]

The linear capacitance (Clin), which represents the voltage-independent capacitance of

the cell membrane, can be estimated from the capacitance at very positive potentials

where Prestin's contribution is minimal.[4]

Protocol 2: Direct Measurement of OHC
Electromotility
This protocol outlines the direct measurement of length changes in isolated outer hair cells

(OHCs) in response to voltage stimulation.
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Fig 2. Workflow for Direct Motility Measurement.
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Materials and Reagents
Acutely isolated OHCs from the cochlea of a suitable animal model (e.g., guinea pig,

mouse).

Dissection microscope and tools.

Enzymes for tissue dissociation (e.g., trypsin).

Recording chamber and perfusion system.

Patch-clamp setup as in Protocol 1.

Inverted microscope with a high-speed camera.

Image analysis software.

Solutions as in Protocol 1.

Procedure
OHC Isolation:

Aseptically remove the cochleae from the animal model.

Under a dissection microscope, carefully dissect the organ of Corti.

Gently dissociate the tissue to obtain single, healthy OHCs.

Electrophysiology and Imaging:

Transfer the isolated OHCs to the recording chamber.

Establish a whole-cell patch-clamp configuration on a single OHC.

Position the cell in the field of view of the high-speed camera.

Apply a series of voltage steps (e.g., from -120 mV to +60 mV in 20 mV increments) from

a holding potential of -70 mV.[3]
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Simultaneously record the voltage-clamp currents and capture images of the cell at each

voltage step.

Data Analysis:

Use image analysis software to measure the length of the OHC in the captured images.

Plot the change in cell length as a function of the applied voltage.

The maximum motility can be expressed as the absolute change in length.[3]

Protocol 3: Atomic Force Microscopy (AFM) of
Prestin in Cell Membranes
This protocol provides a method for visualizing Prestin particles in the plasma membrane of

transfected cells using AFM.[5]
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Fig 3. Workflow for AFM of Prestin.
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Chinese Hamster Ovary (CHO) cells stably or transiently expressing Prestin.

Untransfected CHO cells as a control.

Cell culture reagents.

Substrates for cell culture suitable for AFM (e.g., glass coverslips).

Sonicator probe.

For immunostaining: anti-Prestin primary antibody, fluorescently-labeled secondary antibody.

Atomic Force Microscope.

Procedure
Sample Preparation:

Culture Prestin-transfected and untransfected CHO cells on a suitable substrate.

Subject the cells to ultrasonic waves from a sonicator probe to remove the cell body,

leaving the inside-out plasma membrane attached to the substrate.[5]

(Optional) For immunolabeling, incubate the membranes with a primary antibody against

Prestin, followed by a secondary antibody conjugated to a fluorescent marker or a

quantum dot for visualization.

AFM Imaging:

Mount the substrate in the AFM and perform imaging in liquid (e.g., a buffered solution).

Use tapping mode to minimize damage to the sample.

Acquire images at both low and high magnification to observe the overall membrane

structure and individual particles.

Data Analysis:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18839361/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1238520?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyze the high-magnification images to identify particle-like structures. In Prestin-

transfected cells, an increase in the density of particles 8-12 nm in diameter is expected

compared to untransfected cells.[5][6]

Quantify the size and density of these particles.

Quantitative Data Summary
Parameter Method Cell Type Typical Values Reference

Qmax (Maximum

nonlinear

charge)

NLC Rat OHCs 81.4 ± 44.8 fC [8]

NLC
Gerbil Prestin in

HEK
~1.5 pC/pF [9]

z (Elementary

charge)
NLC Rat OHCs ~0.8 [8]

NLC
Gerbil Prestin in

HEK
~0.7 [10]

Vh (Voltage at

peak

capacitance)

NLC Rat OHCs -75.5 ± 9.1 mV [8]

NLC
Gerbil Prestin in

HEK
~ -70 mV [9]

Maximum Motility
Direct

Measurement

Wild-type mouse

OHCs
~1.5 µm [3]

Direct

Measurement

Prestin null

mouse OHCs

No significant

motility
[3]

Particle Diameter AFM

Prestin-

transfected CHO

cells

8-12 nm [5][6]
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Several cellular factors and signaling pathways can modulate Prestin's electromotile function.

Understanding these pathways is crucial for interpreting experimental results and for drug

development.

Signaling Pathways Modulating Prestin

Prestin Activity

Intracellular Cl-

 Allosteric modulation

Membrane Cholesterol

 Modulates membrane mechanics
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 cGMP-dependent protein kinase

MAP1S

 Increases surface expression

Salicylate

 Inhibition
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Fig 4. Factors Modulating Prestin Activity.

Intracellular Anions: Chloride ions are essential for Prestin's function, acting as allosteric

modulators of the voltage sensor.[11] Changes in intracellular chloride concentration can

shift the voltage dependence of NLC.[12]

Membrane Lipids: The lipid environment, particularly membrane cholesterol, can modulate

Prestin's activity by altering membrane tension and stiffness.[13]

Phosphorylation: Prestin activity can be influenced by phosphorylation, with cGMP-

dependent protein kinase being implicated.[12]

Protein-Protein Interactions: Prestin can interact with other proteins, such as the

microtubule-associated protein MAP1S, which has been shown to increase the surface

expression of Prestin.[2]

Pharmacological Agents: Salicylate is a well-known inhibitor of Prestin function and is often

used as a tool to confirm that the measured electromotility or NLC is indeed Prestin-

dependent.[12][13]

Conclusion
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The in vitro measurement of Prestin-based electromotility is a powerful tool for investigating the

fundamental mechanisms of hearing and for the development of novel therapeutics. The

protocols and data presented here provide a comprehensive guide for researchers to establish

and utilize these techniques in their own laboratories. Careful experimental design and data

analysis are crucial for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Measuring Prestin-Based Electromotility In Vitro:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1238520#how-to-measure-prestin-based-
electromotility-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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